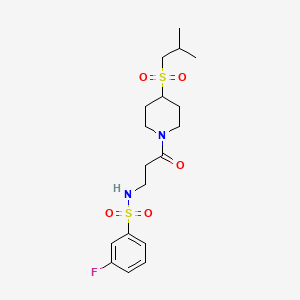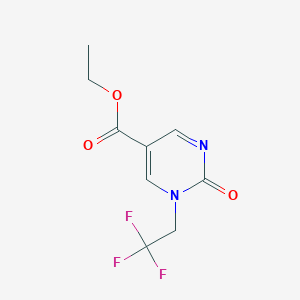
3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H27FN2O5S2 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Fluorine Chemistry
Research in organic synthesis and fluorine chemistry focuses on the development of novel synthetic methodologies and the exploration of unique properties imparted by fluorinated functional groups. Fluorine-containing compounds, such as the one , often exhibit distinct chemical, physical, and biological properties due to the fluorine atom's electronegativity and small size. For instance, Pietra and Vitali (1972) discuss nucleophilic aromatic substitution reactions involving fluorinated compounds, highlighting the role of fluorine in influencing reaction pathways and outcomes (Pietra & Vitali, 1972). Furthermore, studies on fluoroalkylation reactions in aqueous media showcase the advancements in incorporating fluorinated groups into target molecules under environmentally benign conditions, emphasizing the relevance of such reactions in pharmaceutical and agrochemical synthesis (Hai‐Xia Song et al., 2018).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the incorporation of fluorinated moieties into drug candidates can significantly alter their pharmacokinetic and pharmacodynamic profiles. Fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of therapeutic agents. Research on the synthesis and evaluation of ligands for D2-like receptors, for example, illustrates how fluorinated pharmacophores contribute to the potency and selectivity of these agents, highlighting the potential of fluorinated compounds in the development of antipsychotic medications (Sikazwe et al., 2009).
Environmental Studies and Polymer Science
Fluorinated compounds are also significant in the study of environmental pollutants and in the development of materials with unique properties. For instance, the review by Wang et al. (2013) on fluorinated alternatives to long-chain perfluoroalkyl substances provides insights into the environmental impacts and potential risks associated with these compounds, as well as their applications in various industries (Wang et al., 2013). Additionally, the synthesis and characterization of polytetrafluoroethylene highlight the importance of fluoropolymers in creating materials with exceptional chemical resistance, thermal stability, and non-stick properties, underscoring the broader applications of fluorinated compounds in material science (Puts et al., 2019).
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O5S2/c1-14(2)13-27(23,24)16-7-10-21(11-8-16)18(22)6-9-20-28(25,26)17-5-3-4-15(19)12-17/h3-5,12,14,16,20H,6-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKZVPIMJMBFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)
![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)
![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2389168.png)
![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)

![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)




